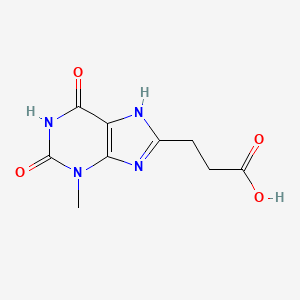
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid
Vue d'ensemble
Description
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid, also known as MDPV, is a synthetic cathinone that has been categorized as a designer drug. It is a potent psychostimulant that has been linked to numerous cases of abuse, addiction, and overdose. Despite its harmful effects, MDPV has been of interest to the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
Crystallization Studies
- The compound, similar in structure to 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid, has been used in crystallization studies, contributing to the understanding of molecular structures and hydrogen bonding interactions (Carvalho et al., 2007).
Co-crystal Formation
- Research demonstrates the formation of co-crystals using similar compounds, highlighting their potential in understanding molecular interactions and structures (Bhatti et al., 2012).
Cascade Reaction Studies
- The compound serves as an important reactant in cascade reactions, aiding in the formation of complex heterocyclic systems. This has implications for synthetic chemistry and the development of new compounds (Dotsenko et al., 2012).
Development of Antimicrobial Drugs
- Research has explored the molecular similarity of certain 3-propanoic acids with fluoroquinolone antibiotics, suggesting their potential use in developing new antimicrobial drugs (Zubkov et al., 2016).
Organometallic Chemistry
- The compound has been synthesized and characterized for use in organometallic chemistry, particularly in the development of new structures for medicinal applications (Patra et al., 2012).
Studies on Uracil Derivatives
- It has been used in the synthesis and characterization of uracil derivatives, contributing to our understanding of nucleobase chemistry and potential pharmaceutical applications (Yao et al., 2013).
Immunobiological Activity Studies
- The compound has been a part of the synthesis of 2-amino-3-(purin-9-yl)propanoic acid derivatives, which were tested for immunostimulatory and immunomodulatory potency, indicating its relevance in immunology research (Doláková et al., 2005).
Inhibitor Synthesis in Mycolic Acid Biosynthesis
- This compound has been synthesized as part of research on inhibitors of mycolic acid biosynthesis, which is crucial in understanding the biology of mycobacteria (Hartmann et al., 1994).
Propriétés
IUPAC Name |
3-(3-methyl-2,6-dioxo-7H-purin-8-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-13-7-6(8(16)12-9(13)17)10-4(11-7)2-3-5(14)15/h2-3H2,1H3,(H,10,11)(H,14,15)(H,12,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGZELDCUZIIRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid | |
CAS RN |
857228-20-7 | |
| Record name | 3-(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2-chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol](/img/structure/B1419180.png)

![ethyl[1-(1H-imidazol-1-yl)-3,3-dimethylbutan-2-yl]amine](/img/structure/B1419185.png)
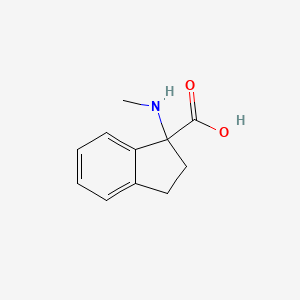



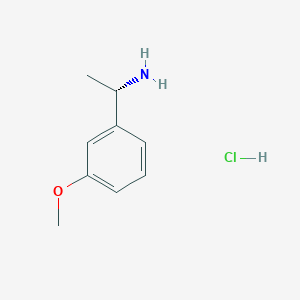
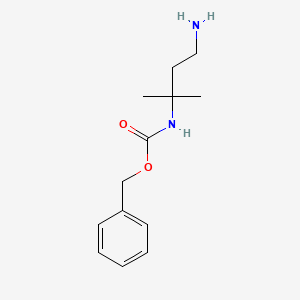
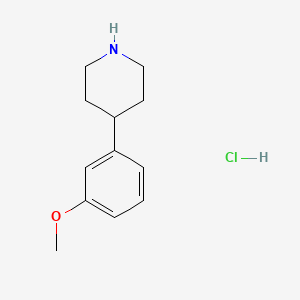
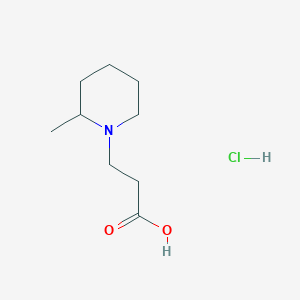
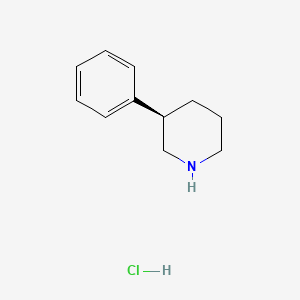
![4-[(Cyclopentylmethoxy)methyl]piperidine hydrochloride](/img/structure/B1419201.png)